1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Description
1-[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a complex chemical compound known for its diverse applications in scientific research. The compound has a unique structure featuring multiple pyrazole groups and a cyclohexylphenyl moiety, making it an interesting subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-26-15-17(13-24-26)12-23-14-21-16-27(2)25-22(21)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-11,13,15-16,18,23H,3-7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJPLNHOHLMXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step reactions, often starting from commercially available precursors
Industrial Production Methods: Industrial-scale production of this compound may adopt similar synthetic routes, optimized for high yield and purity. Techniques such as batch or continuous flow processes, use of efficient catalysts, and advanced purification methods like chromatography and recrystallization are employed to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is known to participate in various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where different groups in the molecule can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often vary based on the desired transformation, ranging from mild conditions at room temperature to more rigorous settings involving elevated temperatures and pressures.
Major Products Formed:
Scientific Research Applications
1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has a broad range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme interactions, receptor binding, and signal transduction pathways.
Industry: Utilized in the manufacture of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action for 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels, where the compound can either activate or inhibit their functions. The pathways involved may include signaling cascades that regulate various cellular processes.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to similar compounds, 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its unique structural features and the presence of multiple pyrazole rings. This uniqueness often results in distinct biological and chemical properties.
Similar Compounds: Similar compounds might include other pyrazole derivatives and cyclohexylphenyl-containing molecules, each with varying degrees of similarity in terms of chemical structure and reactivity.
This compound remains a topic of ongoing research, promising new insights and potential applications across diverse scientific fields. Let me know what you think!
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
